N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a naphthalene moiety, and a sulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the naphthalene moiety and the sulfanyl group. The reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and naphthalene-containing molecules. Examples are:
- N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN4OS |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-19(24)11-6-12-20(15)25-22(29)14-30-23-27-26-21(28(23)2)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-12H,13-14H2,1-2H3,(H,25,29) |
InChI Key |
NJYDNBFIOCSELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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